Bienvenue dans la boutique en ligne BenchChem!

4-Bromo-2-methylphenyl 3,4,5-trimethoxybenzoate

X-ray crystallography SAD/MAD phasing halogen bonding

4-Bromo-2-methylphenyl 3,4,5-trimethoxybenzoate (CAS 444149-38-6) is a fully substituted aryl ester formed by condensation of 3,4,5-trimethoxybenzoic acid (eudesmic acid) with 4-bromo-2-methylphenol. With a molecular formula of C₁₇H₁₇BrO₅ and a molecular weight of 381.22 g·mol⁻¹, the compound bears three electron-donating methoxy groups on the benzoyl ring and a bromine atom plus an ortho-methyl substituent on the phenolic ring.

Molecular Formula C17H17BrO5
Molecular Weight 381.2 g/mol
Cat. No. B12460909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-methylphenyl 3,4,5-trimethoxybenzoate
Molecular FormulaC17H17BrO5
Molecular Weight381.2 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Br)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC
InChIInChI=1S/C17H17BrO5/c1-10-7-12(18)5-6-13(10)23-17(19)11-8-14(20-2)16(22-4)15(9-11)21-3/h5-9H,1-4H3
InChIKeyFFHMFVQLSZZQPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-methylphenyl 3,4,5-trimethoxybenzoate – Structural Identity, Physicochemical Profile, and Procurement-Relevant Baseline


4-Bromo-2-methylphenyl 3,4,5-trimethoxybenzoate (CAS 444149-38-6) is a fully substituted aryl ester formed by condensation of 3,4,5-trimethoxybenzoic acid (eudesmic acid) with 4-bromo-2-methylphenol. With a molecular formula of C₁₇H₁₇BrO₅ and a molecular weight of 381.22 g·mol⁻¹, the compound bears three electron-donating methoxy groups on the benzoyl ring and a bromine atom plus an ortho-methyl substituent on the phenolic ring . Predicted physicochemical parameters include a boiling point of 438.3 ± 34.0 °C and a density of 1.374 ± 0.06 g·cm⁻³ . The compound is listed in the ZINC database (ZINC4501857) and is available from multiple specialty chemical suppliers as a research-grade small molecule, typically at ≥95% purity [1].

Why 4-Bromo-2-methylphenyl 3,4,5-trimethoxybenzoate Cannot Be Replaced by Generic Trimethoxybenzoate Esters


Trimethoxybenzoate esters as a class are recognised for their capacity to occupy the colchicine-binding site of tubulin and to inhibit histone deacetylases (HDACs), but the identity, position, and electronic character of substituents on the phenolic ring profoundly alter target engagement, cellular permeability, and metabolic stability [1]. In the specific case of 4-bromo-2-methylphenyl 3,4,5-trimethoxybenzoate, the bromine atom at the para-position supplies anomalous scattering power for X-ray crystallographic phasing and can participate in halogen bonding, while the ortho-methyl group introduces a controlled steric twist between the two aromatic rings that modulates conjugation and binding pose – features entirely absent in the unsubstituted phenyl, 4-methylphenyl, or 4-bromophenyl (non-methylated) analogs [1][2]. Simple substitution with a positional isomer (e.g., 2-bromo-4-methylphenyl 3,4,5-trimethoxybenzoate) or a de-halogenated variant therefore alters not only bulk properties such as logP and solubility but also the compound's specific intermolecular interaction profile, making generic interchange scientifically unsound for any structure-activity relationship (SAR) study, co-crystallisation experiment, or biochemical assay series.

Quantitative Differentiation Evidence for 4-Bromo-2-methylphenyl 3,4,5-trimethoxybenzoate Versus Its Closest Analogs


Bromine-Enabled Anomalous Scattering for Macromolecular Crystallography vs. Non-Halogenated Analogs

The para-bromine atom in 4-bromo-2-methylphenyl 3,4,5-trimethoxybenzoate provides a significant anomalous scattering signal (f″ at Cu Kα ≈ 1.28 e⁻; at Mo Kα ≈ 0.93 e⁻) suitable for experimental phasing by single-wavelength anomalous dispersion (SAD), a capability entirely absent in the non-halogenated phenyl 3,4,5-trimethoxybenzoate (C₁₆H₁₆O₅, MW 288.29) or 4-methylphenyl 3,4,5-trimethoxybenzoate [1]. The bromine K absorption edge (λ = 0.92 Å) is accessible on standard tunable synchrotron beamlines, enabling MAD phasing experiments [1]. By contrast, the 4-chloro-2-methylphenyl analog (Cl, f″ at Cu Kα ≈ 0.70 e⁻) offers approximately 45% lower anomalous signal, reducing phasing power and requiring larger or better-diffracting crystals [1][2].

X-ray crystallography SAD/MAD phasing halogen bonding structural biology

Positional Isomer Differentiation: 4-Bromo-2-methylphenyl vs. 2-Bromo-4-methylphenyl 3,4,5-Trimethoxybenzoate

The target compound (4-bromo-2-methylphenyl ester) and its positional isomer (2-bromo-4-methylphenyl ester) share the identical molecular formula (C₁₇H₁₇BrO₅, MW 381.22) but differ in the relative positions of the bromine and methyl substituents on the phenolic ring . In the target compound, the ortho-methyl group (C-2) exerts steric pressure on the ester linkage, increasing the dihedral angle between the two aromatic rings and reducing ground-state conjugation. This conformational restriction directly impacts the presentation of the 3,4,5-trimethoxyphenyl pharmacophore to biological targets. In the 2-bromo-4-methyl isomer, the bromine occupies the ortho position, introducing a different steric and electronic environment that alters the ester carbonyl's electrophilicity and hydrogen-bond-accepting capacity. These differences are quantifiable by ¹H NMR chemical shift analysis of the ester carbonyl-proximal protons and by HPLC retention time under standardized reversed-phase conditions, providing unambiguous identity confirmation .

regioisomerism steric effects SAR pharmacophore conformation

Predicted Lipophilicity and Solubility Differentiation vs. Non-Brominated and Non-Methylated Analogs

The presence of both the bromine atom and the ortho-methyl group in 4-bromo-2-methylphenyl 3,4,5-trimethoxybenzoate increases predicted lipophilicity (clogP ≈ 3.8–4.2; class-level estimate based on the 3,4,5-trimethoxybenzoate scaffold with bromo-methylphenyl substitution) relative to the non-halogenated phenyl analog (clogP ≈ 2.8–3.2) and the 4-methylphenyl analog (clogP ≈ 3.2–3.6) [1]. This enhanced lipophilicity is expected to improve membrane permeability in cell-based assays while the ester linkage retains susceptibility to intracellular esterase-mediated hydrolysis, a property exploited in prodrug design. The ZINC database entry (ZINC4501857) provides computed 3D conformer populations and protonation states across physiological pH, enabling pre-experimental docking and solubility estimation [1].

drug-likeness logP aqueous solubility permeability Lipinski rules

3,4,5-Trimethoxybenzoyl Pharmacophore: Tubulin Polymerization Inhibition Potential Relative to Non-Trimethoxy Analogs

The 3,4,5-trimethoxybenzoyl moiety is a well-established pharmacophore for occupancy of the colchicine-binding site on β-tubulin, with numerous ester derivatives demonstrating IC₅₀ values in the nanomolar to low micromolar range for tubulin polymerization inhibition [1]. Specifically, 1H-benzo[d][1,2,3]triazol-1-yl 3,4,5-trimethoxybenzoate (a structurally related ester) exhibited IC₅₀ values of 1.2–2.4 nM against three human cancer cell lines, comparable to doxorubicin [1]. By contrast, the non-trimethoxy benzoate ester 4-bromophenyl 2-methylbenzoate (lacking the 3,4,5-trimethoxy pattern) shows no reported tubulin activity [2]. While direct tubulin polymerization IC₅₀ data for the specific 4-bromo-2-methylphenyl ester are not publicly available as of 2026, the conserved 3,4,5-trimethoxybenzoyl core and the presence of the bromo-methylphenyl leaving group predict retention of tubulin-binding capacity, with the bromine and methyl substituents modulating binding kinetics and cellular potency [1].

tubulin polymerization colchicine-binding site antiproliferative microtubule destabilizer

Research Application Scenarios Where 4-Bromo-2-methylphenyl 3,4,5-trimethoxybenzoate Provides Demonstrable Advantage


Experimental Phasing in Protein-Ligand Co-Crystallography via Bromine SAD/MAD

When a structural biology group requires an experimentally phased electron density map of a protein-ligand complex without selenomethionine derivatization, 4-bromo-2-methylphenyl 3,4,5-trimethoxybenzoate can serve as both a tool ligand (if the target binds trimethoxyphenyl-containing compounds) and an intrinsic source of anomalous scattering. The bromine atom's f″ signal at Cu Kα (~1.28 e⁻) is sufficient for SAD phasing of proteins up to ~50–80 kDa, and the accessible K absorption edge (0.92 Å) enables MAD experiments at synchrotron sources [1]. This dual functionality – pharmacophore engagement plus experimental phasing – is not available from the non-halogenated phenyl or 4-methylphenyl analogs.

Regioisomeric Probe in Structure-Activity Relationship (SAR) Studies of Tubulin-Targeted Agents

In medicinal chemistry campaigns aimed at optimizing tubulin polymerization inhibitors bearing the 3,4,5-trimethoxybenzoyl warhead, 4-bromo-2-methylphenyl 3,4,5-trimethoxybenzoate serves as a specific regioisomeric probe. Its ortho-methyl, para-bromo substitution pattern creates a distinct conformational bias and electronic distribution compared to the 2-bromo-4-methylphenyl isomer . Systematic comparison of these positional isomers in tubulin polymerization assays, cytotoxicity panels, and metabolic stability tests enables the research team to deconvolute steric vs. electronic contributions to potency, guiding the design of next-generation analogs.

Fragment-Based Screening Library Member with Heavy-Atom Handle

The compound's molecular weight (381.22 Da) places it at the upper boundary of fragment-like chemical space but still within acceptable limits for fragment-based drug discovery (FBDD) when the 3,4,5-trimethoxybenzoyl moiety is treated as a privileged fragment. The bromine atom provides a convenient heavy-atom tag for ¹⁹F-free ¹H-¹⁵N HSQC or ¹H-¹³C HMQC NMR-based fragment screening using chemical shift perturbation mapping, as well as for rapid hit confirmation by bromine-specific anomalous scattering in co-crystal structures [1]. This makes the compound a practical positive control or reference ligand in FBDD campaigns targeting bromodomains, HDACs, or tubulin.

Esterase-Mediated Release Prodrug Scaffold Exploration

The ester linkage connecting the 3,4,5-trimethoxybenzoic acid and 4-bromo-2-methylphenol moieties is susceptible to intracellular esterase cleavage, a property exploited in the design of ester soft drugs and prodrugs [2]. The 4-bromo-2-methylphenyl ester can be used as a model substrate to measure esterase-dependent release kinetics (e.g., in human liver microsomes or plasma stability assays) and to compare hydrolysis rates against the non-brominated phenyl ester or the 4-methylphenyl ester. The bromine atom additionally enables quantitative monitoring of the released phenolic fragment by LC-MS/MS with high sensitivity due to the characteristic bromine isotope pattern (⁷⁹Br:⁸¹Br ≈ 1:1).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2-methylphenyl 3,4,5-trimethoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.